5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid

medicinal chemistry scaffold design hydrogen bonding

5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid (CAS 680210-93-9) is a tricyclic heteroaromatic compound with molecular formula C9H4ClN3O2S and molecular weight 253.66 g/mol. The scaffold combines a pyrazole, thiophene, and pyrimidine ring in a fused system, positioning a chlorine atom at the 5-position of the pyrazole ring, a carboxylic acid at the 3-position, and a sulfur atom in the thiophene ring.

Molecular Formula C9H4ClN3O2S
Molecular Weight 253.66
CAS No. 680210-93-9
Cat. No. B2770168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid
CAS680210-93-9
Molecular FormulaC9H4ClN3O2S
Molecular Weight253.66
Structural Identifiers
SMILESC1=CSC2=C1N3C(=C(C=N3)C(=O)O)N=C2Cl
InChIInChI=1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15)
InChIKeyWZUHBIVKZBNNCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid – a fused heterocyclic building block with three reactive handles for kinase inhibitor and antibacterial SAR programs


5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid (CAS 680210-93-9) is a tricyclic heteroaromatic compound with molecular formula C9H4ClN3O2S and molecular weight 253.66 g/mol . The scaffold combines a pyrazole, thiophene, and pyrimidine ring in a fused system, positioning a chlorine atom at the 5-position of the pyrazole ring, a carboxylic acid at the 3-position, and a sulfur atom in the thiophene ring. This arrangement provides three distinct reactive sites: the C5–Cl bond for nucleophilic aromatic substitution or cross-coupling, the C3–carboxylic acid for amide or ester derivatization, and the thiophene sulfur for potential oxidation chemistry. Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine analogs have been claimed in patents as mTOR/PI3K kinase inhibitors [1] and as antibacterial agents targeting TrmD methyltransferase [2], indicating the scaffold's relevance in medicinal chemistry lead optimization campaigns.

Why generic substitution fails for 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid in lead optimization campaigns


In class-level inference, pyrazolo[1,5-a]thienopyrimidine scaffolds exhibit pronounced sensitivity to ring fusion topology, halogen position, and functional group identity [1]. The [2,3-e] thiophene fusion isomer places the sulfur atom at a specific position relative to the pyrimidine nitrogens, creating a unique hydrogen-bond acceptor geometry that differs from [2,3-c] or [3,2-d] isomers. The 5-chloro substituent on the pyrazole ring is both a reactivity handle for derivatization and a potential pharmacophoric element; even within the same fusion topology, the 5-chloro versus 5-unsubstituted or 5-bromo analogs may exhibit different cross-coupling efficiencies and altered target binding [2]. The 3-carboxylic acid provides a conjugation-ready anchor that cannot be replicated by esters or amides without committing to a specific derivatization pathway. Substituting with compounds lacking this precise combination of ring fusion, halogen position, and free acid functionality would produce different reactivity in downstream chemistry and potentially different biological activity [3].

Quantitative comparative evidence for 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid versus analogs in the same scaffold family


Ring fusion topology comparison: [2,3-e] thienopyrimidine versus [2,3-c] isomer – impact on hydrogen-bond acceptor geometry and synthetic accessibility

The [2,3-e] thiophene fusion in the target compound positions the thiophene sulfur atom para to the pyrimidine N1 nitrogen, creating a distinct hydrogen-bond acceptor pattern compared to the [2,3-c] isomer where the sulfur is meta to N1. While no direct head-to-head biological comparison has been published, structural analysis of crystallographic data for related thienopyrimidine scaffolds reveals that the distance between the sulfur atom and the pyrimidine N1 is approximately 4.8 Å in the [2,3-e] isomer versus 3.2 Å in the [2,3-c] isomer, affecting the vector of potential hydrogen-bond interactions with kinase hinge regions [1]. Furthermore, the [2,3-e] fusion is synthetically accessible via cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives, whereas the [2,3-c] isomer requires a different precursor set [2].

medicinal chemistry scaffold design hydrogen bonding

5-Chloro versus 5-unsubstituted pyrazolo[1,5-a]thieno[2,3-e]pyrimidine: comparative reactivity in cross-coupling reactions

The C5–Cl bond in the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In a class-level inference based on structurally analogous 5-chloropyrazolo[1,5-a]pyrimidines, the C5–Cl bond shows reliable reactivity in Suzuki couplings with arylboronic acids under standard conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O, 90 °C), achieving typical yields of 65–85% for the coupled products [1]. By contrast, the 5-unsubstituted analog (CAS not available as a commercial building block) cannot participate in such transformations, limiting its utility for library synthesis. The chlorine atom also serves as a metabolic blocking group in certain kinase inhibitor series; SAR analysis of pyrazolo[1,5-a]pyrimidine mTOR inhibitors indicates that the 5-chloro substituent can improve microsomal stability compared to unsubstituted analogs, though quantitative stability data for the specific [2,3-e] thieno-fused compound have not been reported [2].

cross-coupling Suzuki coupling C–Cl activation

3-Carboxylic acid versus 3-ester or 3-amide analogs: impact on conjugation-ready functionality and hydrogen-bond donor capacity

The free carboxylic acid at the 3-position of the target compound serves as a direct conjugation handle for amide bond formation with amine-containing linkers or payloads, without requiring a deprotection step. In class-level SAR of pyrazolo[1,5-a]pyrimidine-3-carboxylic acids developed as kinase inhibitors, the free acid demonstrates a hydrogen-bond donor capacity (pKa ~3.5–4.0) that can engage basic residues in target proteins [1]. By comparison, the corresponding methyl or ethyl esters (e.g., 5-chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate analogs) require saponification before conjugation, introducing an additional synthetic step with typical yields of 80–90% for the hydrolysis, and lose the hydrogen-bond donor functionality until hydrolyzed. The 3-carboxamide derivatives, while retaining hydrogen-bond capacity, are less versatile than the acid for divergent library synthesis, as the acid can be converted to multiple amide products whereas pre-formed amides are terminal derivatives [2].

amide coupling conjugation handle hydrogen-bond donor

Thieno[2,3-e]pyrimidine core versus thieno[3,2-d]pyrimidine core: comparative antibacterial activity in TrmD inhibition programs

Thienopyrimidine scaffolds with different fusion topologies have been evaluated as bacterial tRNA methyltransferase (TrmD) inhibitors. In a cross-study comparison, thieno[2,3-d]pyrimidine-based inhibitors demonstrated nanomolar binding affinity (Kd = 3–15 nM) for Gram-negative bacterial TrmD isozymes (Haemophilus influenzae, Pseudomonas aeruginosa), while maintaining selectivity over human SAM-utilizing enzymes [1]. Compounds with the thieno[2,3-e]pyrimidine scaffold (the core of the target compound) have not been directly evaluated in published TrmD assays, but structural analysis indicates that the [2,3-e] fusion positions the sulfur atom at a distinct location relative to the pyrimidine ring, which may alter the hydrogen-bond network with TrmD active-site residues compared to the [3,2-d] isomer. The 5-chloro substituent on the pyrazole ring of the target compound provides an additional vector for optimizing interactions with the TrmD binding pocket, potentially contributing to enhanced Gram-negative antibacterial activity through improved target engagement [2].

antibacterial TrmD inhibitor Gram-negative

Recommended procurement scenarios for 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid based on its differentiated scaffold architecture


Diversification point for mTOR/PI3K dual inhibitor SAR libraries

Procure for kinase inhibitor lead optimization programs where rapid diversification at the C5 position via Suzuki coupling is needed. The 5-chloro substituent enables parallel library synthesis to explore aryl/heteroaryl substitution effects on mTOR versus PI3K selectivity, while the 3-carboxylic acid permits direct amide coupling with morpholine or piperazine linkers to modulate physicochemical properties [1].

Novel scaffold entry for Gram-negative antibacterial TrmD inhibitor programs

Use as a starting scaffold for designing new TrmD inhibitors targeting multidrug-resistant Gram-negative pathogens. The [2,3-e] thiophene fusion topology offers a distinct structural alternative to the more extensively patented [3,2-d] and [2,3-d] thienopyrimidine series, potentially circumventing existing IP while maintaining key hydrogen-bond interactions with the TrmD active site [1].

Carboxylic acid anchor for PROTAC or antibody-drug conjugate (ADC) linker attachment

The free 3-carboxylic acid provides a direct, protection-free conjugation handle for attaching the scaffold to PROTAC E3 ligase ligands or ADC payload linkers via amide bond formation. This reduces synthetic step count compared to ester-protected analogs that require saponification before conjugation [2].

Scaffold-hopping template for GABAA receptor modulator design

Recent in silico studies on 4,5-dihydro-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine scaffolds have predicted GABAA receptor subtype binding profiles [1]. The target compound, with its [2,3-e] topology, provides a scaffold-hopping partner to explore how thiophene fusion regiochemistry influences benzodiazepine-site binding pharmacology.

Quote Request

Request a Quote for 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.